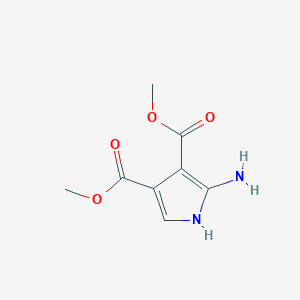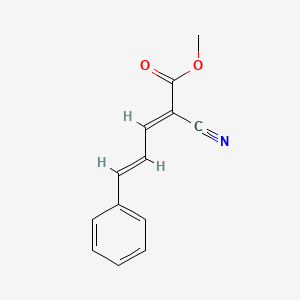
Tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylate (TBPPC) is an organic compound with a molecular formula of C12H21NO2. It is a colorless, odorless, and crystalline solid with a melting point of 81.5–82.5 °C. TBPPC is a derivative of piperidine, a cyclic organic compound, and is used in a variety of applications, including as a pharmaceutical intermediate, a chemical reagent, and as a catalyst in organic synthesis.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Intermediate for Anticancer Drugs and Other Therapeutics Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structurally related compound, is an important intermediate for small molecule anticancer drugs. A high yield synthetic method for this compound, developed through a series of reactions starting from piperidin-4-ylmethanol, underscores the crucial role of such intermediates in developing novel therapeutics (Zhang et al., 2018).
Synthesis of N-tert-Butyl Disubstituted Pyrrolidines The enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy exemplifies the versatility of tert-butyl substituted pyrrolidines in asymmetric synthesis. This method, yielding high overall yields and excellent enantiomeric excess, highlights the compound's application in synthesizing chiral pyrrolidine derivatives with potential pharmaceutical relevance (Chung et al., 2005).
Synthetic Methodologies and Chemical Properties
Development of Catalytic Activities The synthesis and characterization of polymethacrylates containing a 4‐amino‐pyridyl derivative, covalently attached as effective catalysts in acylation chemistry, demonstrate the compound's relevance in catalysis. These findings contribute to understanding the role of neighboring group effects in catalytic cycles, thereby enhancing synthetic efficiency and selectivity (Mennenga et al., 2015).
Innovative Synthetic Routes A safe, scalable process for synthesizing tert-butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate, an intermediate of novel antiarteriosclerotics, via a Reformatsky-type reaction demonstrates the compound's utility in large-scale pharmaceutical synthesis. This method underscores the importance of safe and efficient synthetic routes in the development of intermediates for therapeutic agents (Osato et al., 2011).
Properties
IUPAC Name |
tert-butyl 2-piperidin-3-ylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h11-12,15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODLDFTYCOMPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2771582.png)
![2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B2771584.png)
![3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B2771585.png)
![6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride](/img/structure/B2771586.png)

![N-(tert-butyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2771590.png)
![Thieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2771591.png)
